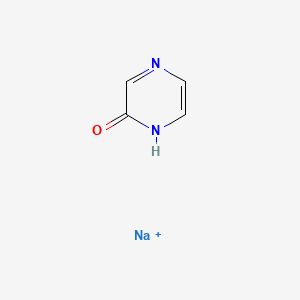

Pyrazin-2(1H)-one, sodium salt

CAS No.: 24387-68-6

Cat. No.: VC3956383

Molecular Formula: C4H3N2NaO

Molecular Weight: 118.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24387-68-6 |

|---|---|

| Molecular Formula | C4H3N2NaO |

| Molecular Weight | 118.07 g/mol |

| IUPAC Name | sodium;pyrazin-1-id-2-one |

| Standard InChI | InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1 |

| Standard InChI Key | PXEGUCRXJYLKLJ-UHFFFAOYSA-M |

| SMILES | C1=CN=CC(=O)N1.[Na+] |

| Canonical SMILES | C1=CN=CC(=O)[N-]1.[Na+] |

Introduction

Pyrazin-2(1H)-one, sodium salt, is a chemical compound with the molecular formula C₄H₄N₂NaO. It is a sodium salt derivative of pyrazin-2(1H)-one, which belongs to the pyrazinone class of compounds. Pyrazinones are heterocyclic compounds that have been studied for their diverse biological activities and synthetic applications.

Synthesis and Preparation

The synthesis of pyrazin-2(1H)-one typically involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds in the presence of a base like sodium hydroxide . The sodium salt form can be prepared by reacting the parent compound with sodium hydroxide or another suitable sodium source.

Biological and Chemical Applications

Pyrazin-2(1H)-one derivatives have been explored for various biological activities, including antimicrobial and antiviral properties. The sodium salt form may enhance solubility in aqueous solutions, making it more suitable for certain applications.

Research Findings

Research on pyrazinones, including pyrazin-2(1H)-one, has focused on their synthesis from acyclic precursors and their potential biological activities . The sodium salt form is less commonly discussed in the literature, but its properties can be inferred from related compounds.

Safety and Handling

Pyrazin-2(1H)-one, sodium salt, is considered an irritant and should be handled with caution in laboratory settings. Proper protective equipment and ventilation are recommended when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume